molecular formula C10H8F2O3 B3033949 4-(Difluoromethoxy)cinnamic acid CAS No. 127842-70-0

4-(Difluoromethoxy)cinnamic acid

Cat. No.: B3033949
CAS No.: 127842-70-0
M. Wt: 214.16 g/mol
InChI Key: OWLKYWTYLFJOGX-ZZXKWVIFSA-N
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Description

4-(Difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H8F2O3 It is a derivative of cinnamic acid, characterized by the presence of a difluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)cinnamic acid typically involves the reaction of malonic acid with 4-(difluoromethoxy)benzaldehyde. This reaction is carried out under basic conditions, often using sodium ethoxide as a base, followed by acidification to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods ensure high purity and yield, suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide are often used.

Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced saturated derivatives, and various substituted cinnamic acid derivatives.

Scientific Research Applications

4-(Difluoromethoxy)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)cinnamic acid stands out due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKYWTYLFJOGX-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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